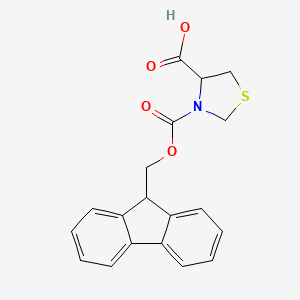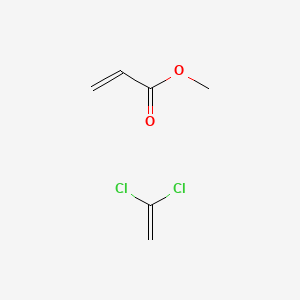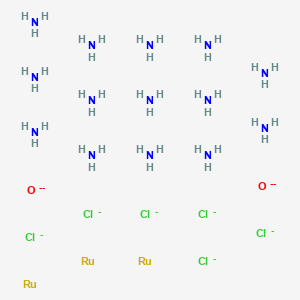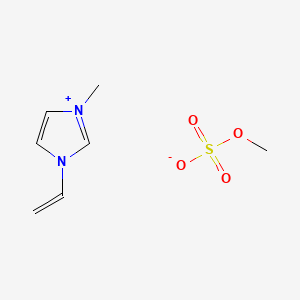
Dimethallylamine
Übersicht
Beschreibung
Dimethallylamine (DMA) is an organic compound belonging to the class of amines. It is an aliphatic amine, and is a colorless, volatile liquid with an ammonia-like odor. It is an important intermediate in the manufacture of drugs, surfactants, and other chemicals. DMA is also used as a reagent in the synthesis of other compounds. It is used in the synthesis of dimethoxyethane and dimethyl sulfoxide, and is also used in the production of dimethyl sulfate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Dimethylallylamine bromide quaternary ammonium salts were synthesized using dimethylallylamine and bromoalkane. The reaction conditions were optimized, and the synthesized products were characterized using infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectrometry (Ru Yang, 2011).
Chemical Reactions and Synthesis
- In the presence of a phase transfer catalyst, dimethylamine reacted with allyl chloride to give dimethylallylamine and dimethylammonium chloride, which were separated and used in the synthesis of diallyldimethylammonium chloride (DMDAAC), a product free from sodium chloride (Liu Jun-yan, 2004).
Application in Aminocarbonylations
- Dimethylformamide (DMF) can act as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of dimethylamide (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).
Absorbent for Carbon Dioxide Capture
- A mixture of 3-dimethylaminopropylamine (DMAPA) and glycine (GLY) was studied as a potential absorbent for carbon dioxide (CO2) capture and utilization, revealing increased CO2 loading capacity under certain conditions (Hanan Mohamed Mohsin, Azmi Mohd Shariff, K. Johari, 2019).
Photodissociation Studies
- The photodissociation of dimethylamine in the gas phase was conducted using UV radiation from a KrBr* excilamp, highlighting the removal efficiency and energy yield, and identifying secondary products of the dimethylamine degradation (Qiuyi Han, Z. Ye, Jie Zhao, G. Lister, Shanduan Zhang, 2013).
Detection of Dimethylamine Vapour
- Vanadium oxide nanoparticles were developed as chemi-resistive sensors for detecting dimethylamine vapours at room temperature, emphasizing the importance of early detection in commercial areas due to dimethylamine's irritability, combustibility, and toxicity (Veena Mounasamy, G. Mani, S. Sukumaran, Dhivya Ponnusamy, K. Tsuchiya, A. Prasad, Sridharan Madanagurusamy, 2018).
Influence on Wastewater Treatment
- A study examined the influence of dimethylamine on the removal of organic pollution and nitrogen in wastewater, finding that concentrations lower than 40 mg/L had minimal impact, but higher concentrations significantly reduced treatment efficiency (N. Makisha, 2021).
Wirkmechanismus
Target of Action
It’s important to note that the understanding of the exact targets of Dimethallylamine is still a subject of ongoing research .
Mode of Action
It is thought to have stimulant effects similar to decongestants .
Biochemical Pathways
It is suggested that the effects of this compound are mediated by several pathways, but the modification of the adrenergic system is part of its main mechanism of action . More research is needed to summarize the affected pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound have been studied to some extent. It has an oral clearance of 20.02±5 L∙hr -1, an oral volume of distribution of 236±38 L, and a terminal half-life of 8.45±1.9 hr. The peak this compound concentration for all subjects was observed within 3–5 hours following ingestion . These properties can impact the bioavailability of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in dietary supplements and has been identified in doping controls .
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWGVLBCJEQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283635 | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35000-15-8 | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dimethallylamine contribute to the formation of polymers, and what is the significance of the resulting polymer structure?
A1: this compound acts as a monomer in polymerization reactions. In the study by [], it reacts with alkylsulfonyl chlorides to form N,N-dimethallylalkane-sulfonamides. These sulfonamide derivatives then undergo radical polymerization. Importantly, the researchers found that the polymerization process doesn't just string the monomers together in a linear fashion. Instead, the evidence points towards cyclopolymerization []. This means that the this compound units facilitate the formation of ring-like structures within the polymer backbone. Specifically, the data suggests six-membered rings, similar to those found in piperidine derivatives [].
Q2: What spectroscopic techniques were used to characterize the polymers derived from this compound, and what information did they provide about the polymer structure?
A2: The researchers utilized spectroscopic comparisons with model piperidine derivatives to elucidate the structure of the polymers []. While the specific spectroscopic methods employed (e.g., NMR, IR) weren't explicitly mentioned in the abstract, these techniques are commonly used to analyze polymers. By comparing the spectra of the synthesized polymers with those of known piperidine compounds, the researchers were able to infer the presence of similar six-membered ring structures within the polymer backbone, supporting the cyclopolymerization mechanism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







